molecular formula C19H12ClN5O3 B4938408 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B4938408
M. Wt: 393.8 g/mol
InChI Key: SXWVZGPYIBBDMD-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and benzotriazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro groupThe reaction conditions often involve the use of solvents like dioxane and catalysts such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-amino-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro and benzotriazolyl groups are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-4-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O3/c20-16-11-14(25(27)28)7-8-15(16)19(26)21-12-6-9-17-18(10-12)23-24(22-17)13-4-2-1-3-5-13/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWVZGPYIBBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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